2-(2-Phenoxyethoxy)benzohydrazide
Overview
Description
2-(2-Phenoxyethoxy)benzohydrazide is an organic compound with the molecular formula C15H16N2O3 It is a derivative of benzohydrazide, characterized by the presence of a phenoxyethoxy group attached to the benzohydrazide core
Mechanism of Action
Target of Action
Benzohydrazides, a class of compounds to which 2-(2-phenoxyethoxy)benzohydrazide belongs, have been reported to exhibit diverse biological properties, including anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities . These activities suggest that benzohydrazides may interact with a variety of biological targets.
Mode of Action
Benzohydrazides are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with benzohydrazides , it is likely that multiple pathways are impacted.
Result of Action
Benzohydrazides have been reported to exhibit anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities , suggesting that they may induce a range of molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyethoxy)benzohydrazide typically involves the condensation reaction between 2-(2-Phenoxyethoxy)benzaldehyde and hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-(2-Phenoxyethoxy)benzaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazones.
Substitution: The phenoxyethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as phenoxyethoxybenzoic acid.
Reduction: Reduced forms like phenoxyethoxybenzohydrazone.
Substitution: Substituted derivatives with various functional groups replacing the phenoxyethoxy group.
Scientific Research Applications
2-(2-Phenoxyethoxy)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of new materials with specific properties, such as optical or electronic characteristics.
Analytical Chemistry: The compound can serve as a reagent or standard in various analytical techniques, including spectroscopy and chromatography.
Biological Studies: Research on its interactions with biological systems can provide insights into its potential therapeutic uses and mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenoxyethoxy)benzoic acid: A related compound with a carboxylic acid group instead of a hydrazide group.
2-(2-Phenoxyethoxy)benzaldehyde: The aldehyde precursor used in the synthesis of 2-(2-Phenoxyethoxy)benzohydrazide.
Phenoxyethoxybenzohydrazone: A reduced form of the compound with a hydrazone group.
Uniqueness
This compound is unique due to its specific structural features, such as the phenoxyethoxy group attached to the benzohydrazide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
2-(2-Phenoxyethoxy)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, highlighting key research findings, case studies, and data tables.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using the disk diffusion method. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with infections.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The IC50 values were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 ± 1.5 |
HeLa | 20 ± 2.0 |
The results indicate that the compound possesses promising anticancer activity, particularly against the MCF-7 cell line.
Anti-inflammatory Activity
Another area of research focuses on the anti-inflammatory effects of this compound. A study assessed its ability to inhibit nitric oxide production in LPS-stimulated macrophages. The results showed a significant reduction in nitric oxide levels at concentrations of 10 µM and above, indicating its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with formulations containing this compound showed a notable improvement in healing rates and reduction in microbial load compared to control treatments.
- Case Study on Anticancer Properties : In vivo studies using mice implanted with tumor cells demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to untreated controls, supporting its potential as an anticancer therapeutic.
Properties
IUPAC Name |
2-(2-phenoxyethoxy)benzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-17-15(18)13-8-4-5-9-14(13)20-11-10-19-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWOGLCORMRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328094 | |
Record name | 2-(2-phenoxyethoxy)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380335-33-1 | |
Record name | 2-(2-phenoxyethoxy)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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